[4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone
Description
The compound [4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone features a piperazine core linked to a pyrimidine ring via a ketone bridge. Key structural attributes include:
- Piperazine substitution: A 2-chloro-4-fluorobenzyl group at the N4 position.
- Pyrimidine substitution: A 5-chloro and 2-methylsulfanyl group at positions 5 and 2, respectively.
Properties
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN4OS/c1-26-17-21-9-14(19)15(22-17)16(25)24-6-4-23(5-7-24)10-11-2-3-12(20)8-13(11)18/h2-3,8-9H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBCHWLCEQYOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone is a piperazine derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Synthesis
The synthesis of this compound involves the reaction of 2-chloro-4-fluorobenzylpiperazine with 5-chloro-2-methylsulfanylpyrimidin-4-one. The process typically employs standard organic synthesis techniques, including coupling reactions and purification methods such as recrystallization or chromatography.
Antimicrobial Activity
Research indicates that piperazine derivatives, including the target compound, exhibit significant antimicrobial properties. A study demonstrated that similar piperazine-based compounds showed moderate to good activity against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For instance, derivatives of piperazine have been shown to inhibit acetylcholinesterase (AChE) and urease activities, which are crucial for treating conditions like Alzheimer's disease and certain infections .
Anticancer Properties
Some studies have pointed towards the anticancer potential of piperazine derivatives. For example, compounds structurally related to the target molecule have demonstrated cytotoxic effects on cancer cell lines, indicating a possible mechanism for cancer treatment through apoptosis induction .
Case Studies
| Study Reference | Findings |
|---|---|
| Mhaske et al. (2014) | Reported moderate to excellent antimicrobial activity for synthesized piperazine derivatives. |
| PMC8518915 (2021) | Identified competitive inhibition of tyrosinase by related piperazine compounds with low IC50 values, indicating high potency without cytotoxicity. |
| ChemicalBook | Highlighted the structural similarities with other bioactive compounds that suggest broad therapeutic applications. |
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the piperazine moiety allows for interaction with active sites on enzymes, inhibiting their function.
- Cellular Uptake : The lipophilic nature of the chlorine and fluorine substituents may enhance cellular permeability, facilitating greater bioavailability.
- Targeting Specific Receptors : The structural features may allow for selective binding to receptors involved in various signaling pathways relevant to disease states.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing piperazine and pyrimidine moieties often exhibit significant anticancer activity. The specific compound has been evaluated for its cytotoxic effects against various human cancer cell lines. Notable findings include:
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells, disrupting cellular functions and leading to cell death.
- Case Studies : In a study evaluating similar compounds, derivatives demonstrated cytotoxicity against colon, breast, and cervical cancer cell lines. The presence of the piperazine ring enhances the interaction with biological targets, potentially increasing efficacy against tumors .
Synthesis and Derivatives
The synthesis of [4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone typically involves multi-step organic reactions including:
- Formation of the Piperazine Ring : Starting from commercially available piperazine derivatives.
- Introduction of Substituents : Utilizing halogenated phenyl groups to enhance biological activity.
- Final Coupling Reaction : Linking the piperazine derivative to the pyrimidine core.
Each step requires careful optimization to yield high-purity products suitable for biological testing.
Drug Development
Given its promising anticancer properties, this compound may serve as a lead for further drug development. The following therapeutic applications are being explored:
- Targeted Cancer Therapy : Utilizing its ability to induce apoptosis selectively in cancer cells.
- Combination Therapies : Investigating synergistic effects when used alongside existing chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical structural and synthetic differences between the target compound and analogs from the literature:
| Compound Name / ID | Piperazine Substituent | Pyrimidine/Other Ring Substituents | Key Synthesis Step(s) | Biological Activity (If Reported) | Reference(s) |
|---|---|---|---|---|---|
| Target Compound | 2-Chloro-4-fluorobenzyl | 5-Chloro, 2-methylsulfanyl | Likely involves coupling of substituted benzylpiperazine with activated pyrimidine | Not explicitly reported | - |
| 4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-ylmethanone () | 5-Chloro-2-methoxy-4-methylbenzenesulfonyl | Furan-2-yl | Sulfonylation of piperazine with substituted sulfonyl chlorides | N/A | |
| 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone () | Methylsulfonyl | Pyrazole with 4-chlorophenyl and methyl groups | Coupling of methylsulfonylpiperazine with pyrazole intermediates | N/A | |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) | 4-(Trifluoromethyl)phenyl | Thiophene-2-yl | Arylpiperazine-thiophene coupling via ketone bridge | Structural evaluation only | |
| (4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone () | 2-Hydroxyethyl | Pyrimidine with 4-chlorophenyl and amino groups | Amination of pyrimidine followed by piperazine coupling | N/A |
Structural Variations and Implications
Piperazine Substituents :
- The target compound’s 2-chloro-4-fluorobenzyl group contrasts with sulfonyl (), trifluoromethylphenyl (), and hydroxyethyl () groups. Sulfonyl substituents enhance metabolic stability but reduce lipophilicity compared to benzyl groups .
- Fluorine in the benzyl group may improve bioavailability via reduced metabolic degradation .
- Pyrazole-containing analogs () exhibit bulkier substituents, which may sterically hinder interactions compared to pyrimidine-based structures .
Pharmacological Considerations
While biological data for the target compound are absent, structurally related compounds exhibit diverse activities:
Q & A
Q. What synthetic routes are effective for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves coupling a substituted piperazine derivative with a functionalized pyrimidine core. Key steps include:
- Reagent Selection : Use of triethylamine (EtN) as a base to facilitate nucleophilic substitution reactions (e.g., piperazine coupling) .
- Solvent Optimization : Ethylene dichloride or dichloromethane under reflux (80–100°C) to enhance reaction efficiency .
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures to isolate the product (≥99% purity) .
Yield optimization can be achieved by controlling stoichiometry (1:1 molar ratio of reactants) and stepwise addition of reagents to minimize side reactions .
Q. What safety protocols are critical when handling this compound during synthesis?
- Methodological Answer : Adhere to hazard codes (e.g., H315 for skin irritation, H319 for eye damage) and precautionary measures:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid direct contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (P261 precautionary code) .
- Waste Disposal : Follow P501 guidelines for halogenated organic waste, including neutralization before disposal .
Q. How is the purity of the compound assessed post-synthesis, and what chromatographic methods are recommended?
- Methodological Answer : Purity is validated using:
- HPLC : C18 reverse-phase columns with UV detection (λ = 254 nm), using mobile phases like acetonitrile/water (70:30 v/v) .
- TLC : Silica gel plates (R ≈ 0.5 in ethyl acetate/hexane) to monitor reaction progress .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophoric elements of this compound?
- Methodological Answer : SAR strategies include:
- Functional Group Modifications : Replace the methylsulfanyl (SMe) group with sulfonyl or carbonyl analogs to assess impact on bioactivity .
- Piperazine Substitutions : Introduce electron-withdrawing groups (e.g., -CF) to the piperazine ring to evaluate binding affinity changes .
- In Silico Screening : Use Discovery Studio to model interactions with target proteins (e.g., kinase enzymes) and predict binding energies .
Q. What advanced analytical techniques are required to confirm structural integrity and resolve spectral contradictions?
- Methodological Answer : Combine multiple techniques:
- HRMS : High-resolution mass spectrometry (e.g., EI-MS at m/z 393.1419) to confirm molecular formula .
- Multinuclear NMR : H and C NMR to resolve ambiguities in aromatic proton environments (e.g., δ 6.87–8.76 ppm for quinoline derivatives) .
- X-ray Crystallography : Resolve stereochemical conflicts by determining crystal structure parameters (e.g., space group P/c) .
Q. How do computational modeling tools contribute to the design of derivatives with enhanced stability?
- Methodological Answer : Computational workflows include:
- Docking Simulations : Predict binding modes with targets like GPCRs using AutoDock Vina .
- ADMET Prediction : SwissADME to assess pharmacokinetic properties (e.g., logP = 3.92, PSA = 34.89 Ų) .
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
Data Contradiction Analysis
Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer :
- Batch Comparison : Replicate synthesis under identical conditions (temperature, solvent purity) to isolate variables .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated analogs) that may skew NMR peaks .
- Cross-Validation : Compare with literature data (e.g., δ 3.16–3.90 ppm for piperazine protons in CDCl) to confirm assignments .
Key Parameters from Published Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
